molecular formula C16H17NO2S B2944582 (2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 1396892-72-0

(2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2944582
CAS No.: 1396892-72-0
M. Wt: 287.38
InChI Key: WZOWYBQUWCWVBB-ONEGZZNKSA-N
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Description

(2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one is a synthetically produced chalcone derivative of significant interest in medicinal chemistry research. This compound features a conjugated α,β-unsaturated ketone system bridging a furan-2-yl ring and a 4-(thiophen-3-yl)piperidin-1-yl moiety. The piperidine and heterocyclic thiophene components are key pharmacophores known to enhance biological activity and influence molecular interactions . Chalcones and their derivatives are extensively studied for their broad spectrum of pharmacological properties, demonstrating potent anticancer, antibacterial, antiviral, and anti-inflammatory activities in research settings . The molecular structure allows it to interact with multiple biological targets; research on similar chalcone derivatives indicates potential mechanisms of action including the induction of apoptosis in cancer cells, inhibition of pro-inflammatory cytokines, and interference with viral enzymes . The compound's specific structure suggests potential for use in developing novel therapeutic agents, particularly in oncology and infectious disease research. It is supplied for non-clinical, non-diagnostic laboratory investigations. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(4-3-15-2-1-10-19-15)17-8-5-13(6-9-17)14-7-11-20-12-14/h1-4,7,10-13H,5-6,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOWYBQUWCWVBB-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CSC=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis or other thiophene-forming reactions.

    Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine or other suitable methods.

    Coupling reactions: The furan, thiophene, and piperidine rings are then coupled together using appropriate reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The furan and thiophene rings can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form hydrogenated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, organometallic reagents, and electrophiles.

Major Products:

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Hydrogenated derivatives of the compound.

    Substitution: Functionalized derivatives with various substituents on the furan and thiophene rings.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules and materials. Biology Medicine : The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Industry : The compound may be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in LabMol-67) increase melting points and purity, suggesting improved crystallinity .
  • Extended substituents, such as quinoline chains in , may enhance binding affinity in docking studies but complicate synthesis .

Key Observations :

  • Thiophene and piperidine groups (as in the target compound) may enhance interactions with hydrophobic enzyme pockets, similar to LabMol-93’s nitrothiophene moiety .
  • The absence of electron-donating groups (e.g., dimethylamino in ) in the target compound could limit fluorescence properties but improve metabolic stability.

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N1O2S1C_{13}H_{13}N_1O_2S_1. Its structure features a furan ring, a thiophene ring, and a piperidine moiety, which contribute to its unique electronic properties and biological interactions.

Structural Representation

The structure can be represented as follows:

 2E 3 furan 2 yl 1 4 thiophen 3 yl piperidin 1 yl prop 2 en 1 one\text{ 2E 3 furan 2 yl 1 4 thiophen 3 yl piperidin 1 yl prop 2 en 1 one}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The enone moiety is known to participate in Michael addition reactions with nucleophiles, leading to covalent modifications of proteins, which can alter their function.

Antimicrobial Activity

Research has indicated that compounds containing furan and thiophene rings display significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound exhibit inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Chalcone Derivatives

CompoundTarget BacteriaInhibition Rate (%)
This compoundE. coli75%
(E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-oneS. aureus85%
5-(4-bromophenyl)-4-methylthiazolePseudomonas aeruginosa100%

These results suggest that the presence of the furan and thiophene rings enhances the antimicrobial efficacy of the compound, possibly through disruption of bacterial cell wall synthesis or inhibition of essential enzymes involved in bacterial metabolism .

Antitumor Activity

Chalcones and their derivatives have also been studied for their antitumor properties. The compound has shown promising results in inhibiting tumor cell proliferation in vitro. For example, in studies involving human cancer cell lines, it was found to induce apoptosis and inhibit cell cycle progression.

Case Study: Antitumor Effects
In a study conducted by da Silva et al., several chalcone derivatives were evaluated for their cytotoxic effects against breast cancer cells. The compound this compound exhibited an IC50 value of 15 µM, indicating significant potency compared to standard chemotherapeutics .

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